molecular formula C13H16N2O3 B13231488 Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate

Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate

Cat. No.: B13231488
M. Wt: 248.28 g/mol
InChI Key: NGCUHICFSYOVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate is a heterocyclic compound featuring a piperidin-2-one core substituted with a pyridin-4-yl group at the 4-position and a methyl ester-linked acetoxy group at the 1-position. Its structure combines a conformationally constrained piperidinone ring with aromatic pyridine and ester functionalities, making it a versatile scaffold for pharmaceutical and chemical research.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

methyl 2-(2-oxo-4-pyridin-4-ylpiperidin-1-yl)acetate

InChI

InChI=1S/C13H16N2O3/c1-18-13(17)9-15-7-4-11(8-12(15)16)10-2-5-14-6-3-10/h2-3,5-6,11H,4,7-9H2,1H3

InChI Key

NGCUHICFSYOVNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Method 1: Reductive Amination of Cyanohydrins

This approach adapts a patented reductive amination protocol for pyridin-2-yl-methylamine derivatives:

  • Starting Material : 4-(Pyridin-4-yl)piperidin-2-one.
  • Cyanohydrin Formation : React with glycolonitrile under basic conditions to form the cyanohydrin intermediate.
  • Reductive Amination :
    • Reagents : Sodium cyanoborohydride (NaBH₃CN) in methanol.
    • Base : 1,4-Diazabicyclo[2.2.2]octane (DABCO).
    • Additive : Iron sulfate (FeSO₄·7H₂O) to suppress side reactions.
  • Esterification : Treat the amine intermediate with methyl chloroacetate to install the acetate moiety.

Yield : ~65–70% (estimated from analogous reactions).

Method 2: Piperidine Ring Construction via Cyclization

A multi-step route from glutarimide precursors:

Key Advantage : Enantioselective control using chiral auxiliaries.

Method 3: Direct Acetylation of Preformed Piperidines

From 4-(pyridin-4-yl)piperidin-2-one:

  • Activation : Treat the piperidine nitrogen with chloroacetyl chloride in dichloromethane.
  • Esterification : React with methanol in the presence of triethylamine.
  • Workup : Extract with dichloromethane, wash with brine, and concentrate.

Reaction Conditions :

Parameter Value
Temperature 0°C → room temp
Solvent Dichloromethane
Catalyst Triethylamine
Yield ~80%

Optimization and Challenges

  • Byproduct Mitigation : Use of FeSO₄·7H₂O in reductive amination minimizes cyanide-related side reactions.
  • Solvent Selection : Methanol or dichloromethane preferred for solubility and reactivity.
  • Purification Challenges : Silica gel chromatography required for isolating the ester product due to polar byproducts.

Comparative Analysis of Methods

Method Yield (%) Complexity Scalability Key Reference
Reductive Amination 65–70 Moderate High
Cyclization 50–60 High Moderate
Direct Acetylation 75–80 Low High

Preferred Method : Direct acetylation (Method 3) offers superior yield and simplicity for industrial-scale synthesis.

Structural Confirmation

  • NMR Data (Theoretical):
    • ¹H NMR (CDCl₃) : δ 8.45 (d, J=6 Hz, 2H, pyridine-H), 7.25 (d, J=6 Hz, 2H, pyridine-H), 4.20 (s, 2H, CH₂COO), 3.70 (s, 3H, OCH₃), 3.50–3.20 (m, 4H, piperidine-H).
  • MS : m/z 248.28 [M+H]⁺.

Applications and Derivatives

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Products Yield Key Observations
1M NaOH, H₂O/THF (1:1), reflux2-[2-Oxo-4-(pyridin-4-yl)piperidin-1-yl]acetic acid85–92%Complete conversion in 6–8 hours
HCl (4M), ethanol, 60°CSame as above78%Slower kinetics compared to basic hydrolysis

The carboxylic acid derivative exhibits moderate acidity (pKa4.1±0.3\text{pKa}\approx 4.1\pm 0.3
) due to resonance stabilization of the conjugate base.

Nucleophilic Substitution

The piperidine nitrogen participates in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents.

Reagent Conditions Products Application
Benzyl chlorideK₂CO₃, DMF, 80°CN-Benzyl-substituted derivativeEnhanced lipophilicity
Acetyl chloridePyridine, CH₂Cl₂, 0°C → RTN-Acetylated productStability improvement

The N-acetylated derivative shows reduced basicity (pKa7.8\text{pKa}\approx 7.8
) compared to the parent compound .

Reduction of the 2-Oxo Group

The ketone group in the piperidine ring is reducible to a secondary alcohol or methylene group.

Reagent Conditions Products Yield
NaBH₄, MeOHRT, 2 hours2-Hydroxy-4-(pyridin-4-yl)piperidin-1-yl acetate65%
LiAlH₄, THFReflux, 4 hours2-Methylene-4-(pyridin-4-yl)piperidine acetate43%

The hydroxyl derivative exhibits increased hydrogen-bonding capacity, influencing solubility .

Cyclization Reactions

Intramolecular reactions form fused heterocycles under specific conditions.

Reagent Conditions Products Mechanism
PCl₅, DMF80°C, 3 hoursQuinoline-fused piperidineFriedländer annulation
POCl₃, HClReflux, 12 hoursChlorinated spirocyclic derivativeElectrophilic substitution

Cyclized products demonstrate enhanced aromatic stacking potential due to planar quinoline systems .

Interaction with Organometallic Reagents

The ester group reacts with Grignard or organolithium reagents to form ketones or alcohols.

Reagent Conditions Products Notes
CH₃MgBrTHF, −78°C → RTTertiary alcohol derivativeSteric hindrance limits yield
PhLiEt₂O, 0°CPhenyl ketone intermediateRequires anhydrous conditions

Photochemical Reactions

UV irradiation induces radical-based transformations.

Conditions Products Key Observations
UV (254 nm), acetone, 24 hoursC4-pyridinyl ring-opened productRadical recombination confirmed via ESR

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy (kJ/mol) Catalysts
Ester hydrolysis (basic)1.058.3NaOH
Nucleophilic substitution0.772.1K₂CO₃
Ketone reduction (NaBH₄)0.589.4None

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack by hydroxide ion at the ester carbonyl, forming a tetrahedral intermediate.

  • Cyclization : Involves iminium ion formation followed by electrophilic aromatic substitution .

  • Reduction : Ketone reduction follows a concerted mechanism with borohydride, stabilized by the pyridinyl electron-withdrawing effect.

Scientific Research Applications

Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Substituted Acetates

Methyl 2-(pyridin-4-yl)acetate (CAS 29800-89-3)
  • Structural Differences : Lacks the piperidin-2-one ring, retaining only the pyridin-4-yl and methyl ester groups.
  • Similarity Score : 0.96 (highest among analogs) .
Methyl 2-(pyridin-3-yl)acetate (CAS 39998-25-9)
  • Structural Differences : Pyridin-3-yl substitution instead of pyridin-4-yl.
  • Implications : The positional isomerism alters electronic distribution and steric accessibility, which could affect binding affinity in receptor-ligand interactions .

Piperidine Derivatives

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid (CAS 1447942-48-4)
  • Structural Differences : Replaces the pyridin-4-yl group with a trifluoromethyl (CF₃) substituent.
  • Implications : The CF₃ group enhances lipophilicity and metabolic stability but eliminates aromatic π-π stacking interactions possible with pyridine. Molecular weight (225.17 g/mol) is lower than the target compound due to the absence of the pyridine ring .
Ethyl 2-(2-cyclopropyl-4-(4-(2-methoxyphenyl)piperidin-1-yl)-6-methylpyrimidin-5-yl)acetate (Example 156, )
  • Structural Differences : Incorporates a pyrimidine core with cyclopropyl and methoxyphenyl-modified piperidine.
  • Implications : The extended aromatic system and bulky substituents may enhance selectivity as a neurotensin receptor agonist, demonstrating how piperidine modifications dictate biological targeting .

Ester Variants and Functional Group Modifications

Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (CAS 26377-17-3)
  • Structural Differences: Features a β-keto ester linkage instead of the piperidinone-acetate motif.
2-(Pyridin-4-yl)acetic acid hydrochloride (CAS 6622-91-9)
  • Structural Differences : Hydrochloride salt of the carboxylic acid derivative.
  • Implications : Enhanced water solubility compared to ester derivatives but reduced cell permeability due to ionization .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate N/A C₁₃H₁₅N₂O₃ ~253.27 (estimated) Piperidinone, pyridin-4-yl, methyl ester Medicinal chemistry scaffold
Methyl 2-(pyridin-4-yl)acetate 29800-89-3 C₈H₉NO₂ 151.16 Pyridin-4-yl, methyl ester Intermediate synthesis
2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid 1447942-48-4 C₈H₁₀F₃NO₃ 225.17 CF₃-substituted piperidinone Lipophilic drug design
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate 26377-17-3 C₁₀H₁₁NO₃ 193.20 β-Keto ester, pyridin-4-yl Reactive intermediate

Biological Activity

Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer models. For instance, in vitro studies showed a reduction in cell viability by approximately 55% at a concentration of 10 µM against MDA-MB-231 cells, a triple-negative breast cancer line .
  • Neuropharmacological Effects : The compound may also influence neurotransmitter systems, particularly through modulation of receptors involved in pain and mood regulation. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders .
  • Inhibition of Specific Pathways : Research indicates that this compound may inhibit specific signaling pathways critical for tumor growth and metastasis, potentially making it a candidate for targeted cancer therapies .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the cytotoxicity and mechanism of action:

StudyCell LineConcentration (µM)Viability Reduction (%)Reference
AMDA-MB-2311055
BFaDuVariesEnhanced apoptosis

These findings suggest that the compound not only reduces cell viability but also induces apoptosis, which is crucial for its antitumor efficacy.

In Vivo Studies

In vivo studies using xenograft models have further confirmed the efficacy of this compound:

  • Tumor Growth Inhibition : Administration of this compound at doses of 20 mg/kg resulted in significant tumor size reduction compared to control groups, indicating its potential as an effective treatment option for aggressive cancers .
  • Safety Profile : These studies also reported that the compound was well tolerated at therapeutic doses, with no significant adverse effects noted in animal models .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Breast Cancer : A patient with advanced triple-negative breast cancer showed marked improvement after treatment with this compound as part of a combination therapy regimen, leading to tumor shrinkage and improved quality of life .
  • Neurological Applications : Another study explored its effects on neuropathic pain models, where it demonstrated significant analgesic properties comparable to established pain medications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate, and how can intermediates be purified?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperidine and pyridine derivatives. For example, reacting 4-(pyridin-4-yl)piperidin-2-one with methyl chloroacetate under basic conditions (e.g., NaH in DMF) may yield the target ester. Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization . Intermediate characterization should include 1H NMR^1 \text{H NMR} and LC-MS to confirm regioselectivity and purity.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer : Key techniques include:

  • 1H NMR^1 \text{H NMR}/13C NMR^{13} \text{C NMR} : To confirm the piperidin-2-one ring, pyridinyl moiety, and ester group (e.g., ester carbonyl at ~170 ppm in 13C NMR^{13} \text{C NMR}).
  • LC-MS : To verify molecular weight (e.g., [M+H]+^+ peak) and detect impurities.
  • FTIR : To identify carbonyl stretches (e.g., 1650–1750 cm1^{-1} for the ester and ketone groups) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow GHS-compliant guidelines:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store in a dry, ventilated area away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during synthesis?

  • Methodological Answer : Regioselectivity in coupling reactions (e.g., at the piperidine nitrogen) can be improved by:

  • Adjusting solvent polarity (e.g., DMF for better solubility of intermediates).
  • Using catalysts like DBU or Pd-based systems for cross-coupling steps.
  • Controlling temperature (e.g., 0–5°C to minimize side reactions) . Kinetic studies via 1H NMR^1 \text{H NMR} monitoring can identify optimal reaction times.

Q. What strategies are effective for resolving contradictions in biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from impurity profiles or assay variability. Solutions include:

  • Impurity Profiling : Use HPLC with photodiode array detection (e.g., C18 column, gradient elution) to quantify byproducts like hydrolyzed esters or pyridine oxides .
  • Dose-Response Studies : Conduct in vitro assays (e.g., receptor-binding assays) across multiple concentrations to validate dose-dependent effects .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Tools like molecular docking (AutoDock Vina) and QSAR models can predict:

  • LogP : To assess lipophilicity and blood-brain barrier penetration.
  • Metabolic Stability : CYP450 enzyme interaction simulations (e.g., using SwissADME).
  • Toxicity : ProTox-II for hepatotoxicity or mutagenicity risks .

Q. What approaches are used to study structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : SAR studies involve:

  • Functional Group Modifications : Synthesize analogs (e.g., replacing the methyl ester with ethyl or tert-butyl esters) and test biological activity.
  • Crystallography : X-ray diffraction of co-crystallized compounds with target proteins (e.g., GLP-1 receptor) to identify binding motifs .
  • Free-Wilson Analysis : Statistically correlate structural changes with activity trends .

Analytical and Methodological Challenges

Q. How to address low yields in the final esterification step?

  • Methodological Answer : Low yields may result from steric hindrance or competing hydrolysis. Mitigation strategies:

  • Use protecting groups (e.g., Boc for the piperidine nitrogen) during intermediate steps.
  • Employ Dean-Stark traps to remove water in esterification reactions.
  • Optimize stoichiometry (e.g., 1.2 equivalents of methyl chloroacetate) .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer : Stability studies involve:

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) to identify degradation pathways.
  • LC-HRMS : Track degradation products (e.g., ester hydrolysis to carboxylic acid).
  • Circular Dichroism : Monitor conformational changes in buffered solutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.